molecular formula C11H13BrO3 B13623428 1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione

1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione

Cat. No.: B13623428
M. Wt: 273.12 g/mol
InChI Key: QDRMMONJMVFGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione is an organic compound that features a brominated furan ring attached to a dimethylpentane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione typically involves the bromination of a furan derivative followed by the introduction of the dimethylpentane-1,3-dione group. One common method involves the use of bromine in the presence of a suitable solvent such as dichloromethane or acetic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the brominated furan ring to a non-brominated form.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the dimethylpentane-1,3-dione moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromofuran-2-yl)ethanone
  • 1-(5-Bromofuran-2-yl)butane-1,3-dione
  • 1-(5-Bromofuran-2-yl)propan-1-one

Uniqueness

1-(5-Bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione is unique due to its specific structural features, which include a brominated furan ring and a dimethylpentane-1,3-dione moiety

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-4,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C11H13BrO3/c1-11(2,3)9(14)6-7(13)8-4-5-10(12)15-8/h4-5H,6H2,1-3H3

InChI Key

QDRMMONJMVFGMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=C(O1)Br

Origin of Product

United States

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